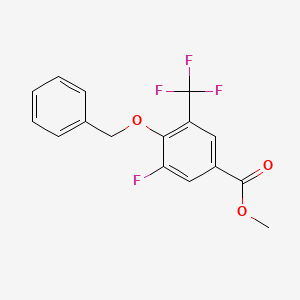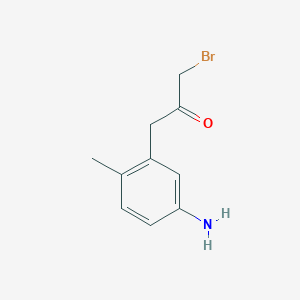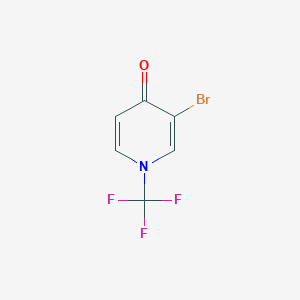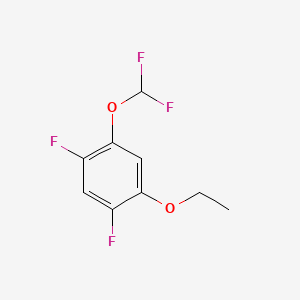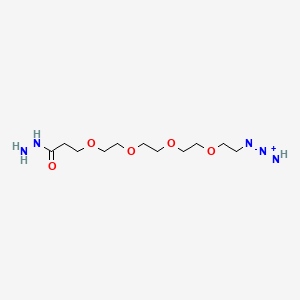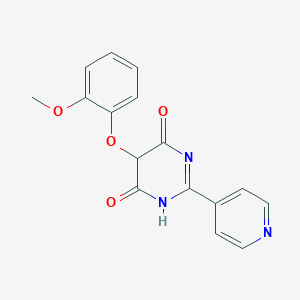
5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde is a heterocyclic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination and fluorination of a suitable picolinaldehyde derivative, followed by methoxylation. The reaction conditions often require the use of strong bases, halogenating agents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid, while reduction yields 5-Chloro-6-fluoro-3,4-dimethoxypicolinalcohol.
科学研究应用
5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Uniqueness
Compared to similar compounds, 5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H7ClFNO3 |
|---|---|
分子量 |
219.60 g/mol |
IUPAC 名称 |
5-chloro-6-fluoro-3,4-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7ClFNO3/c1-13-6-4(3-12)11-8(10)5(9)7(6)14-2/h3H,1-2H3 |
InChI 键 |
WXNRQHWYOKODSG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C(=C1OC)Cl)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
